5-hydroxy-7-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
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Overview
Description
Complanatuside is a flavonol glycoside isolated from Astragalus complanatus, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of complanatuside involves the extraction from Astragalus complanatus using solvents like ethanol or methanol. The extraction process typically includes steps such as maceration, filtration, and concentration .
Industrial Production Methods: Industrial production of complanatuside follows similar extraction methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Complanatuside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of complanatuside .
Scientific Research Applications
Complanatuside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Studied for its effects on cellular processes, including anti-inflammatory and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Comparison with Similar Compounds
Complanatuside is unique among flavonol glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Rhamnocitrin: Another flavonol glycoside with similar anti-inflammatory and anticancer properties.
Quercetin: A well-known flavonoid with broad-spectrum biological activities.
Kaempferol: Another flavonoid with antioxidant and anti-inflammatory effects
Properties
Molecular Formula |
C28H32O16 |
---|---|
Molecular Weight |
624.5 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22-,23-,24-,27-,28+/m1/s1 |
InChI Key |
KKPKUPKKMALLKG-BVVADKFVSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
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